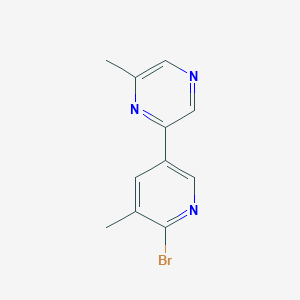

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine

Description

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine is a heterocyclic compound featuring a pyrazine core fused with a bromopyridyl substituent. Synthesized via the reaction of 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine, it adopts a planar imidazopyrazine system with a dihedral angle of 16.2° between the pyridine and fused-ring planes . The bromine atom at position 6 of the pyridine ring and the methyl group at position 6 of the pyrazine moiety contribute to its steric and electronic properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

2-(6-bromo-5-methylpyridin-3-yl)-6-methylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c1-7-3-9(5-14-11(7)12)10-6-13-4-8(2)15-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZVZNFYSPRBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)C2=NC(=CN=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, drawing from various research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 5-methylpyridine derivatives followed by pyrazine formation. The synthetic route often employs methods such as Suzuki cross-coupling or other coupling reactions to achieve the desired structure.

Key Steps in Synthesis:

- Bromination : The introduction of the bromine atom at the 6-position of 5-methylpyridine.

- Formation of Pyrazine : Coupling reactions to form the pyrazine ring, which is critical for biological activity.

Antimicrobial Activity

Research has indicated that compounds with pyrazine structures exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 25 | 50 |

| P4 (related derivative) | 12.5 | 25 |

| P10 (related derivative) | 50 | 100 |

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values suggest that this compound exhibits moderate antimicrobial activity, comparable to other synthesized derivatives .

Antioxidant Activity

In addition to antimicrobial properties, the compound has been tested for antioxidant activity using methods such as DPPH and ABTS assays. Preliminary results indicate that it possesses significant free radical scavenging capabilities, which are crucial for its potential therapeutic applications.

Table 2: Antioxidant Activity Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 30 |

| ABTS | 25 |

These findings highlight the compound's ability to mitigate oxidative stress, which is linked to various chronic diseases .

The biological activity of this compound is believed to be related to its structural features that allow for interaction with biological macromolecules. Molecular docking studies have shown promising binding affinities with key enzymes involved in microbial metabolism and oxidative stress pathways.

Molecular Docking Studies

Docking simulations have indicated that the compound binds effectively to target proteins such as GlcN-6-P synthase, which is implicated in bacterial cell wall synthesis. This interaction may explain its observed antibacterial effects .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazine derivatives:

- Antimicrobial Evaluation : A study reported that a series of pyrazine derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds demonstrating MIC values as low as 12.5 µg/mL .

- Cytotoxicity Assessments : In vitro studies have shown that certain derivatives possess cytotoxic effects against cancer cell lines, indicating potential anticancer properties .

- Topoisomerase Inhibition : Some related compounds have been documented to inhibit topoisomerase I, suggesting a mechanism through which they may exert cytotoxic effects against tumor cells .

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential

The compound exhibits promising biological activities, particularly in the context of drug discovery. Research indicates that derivatives of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine can act as inhibitors for various enzymes and receptors, potentially leading to new treatments for diseases such as cancer and neurodegenerative disorders.

Binding Affinity Studies

Studies focusing on the interaction of this compound with biological targets reveal its binding affinities, which are crucial for understanding its mechanism of action. For instance, its interaction with certain kinases has been documented, indicating potential as a kinase inhibitor.

Case Study: Kinase Inhibition

A notable study demonstrated that a derivative of this compound inhibited the activity of a specific kinase involved in cancer cell proliferation. The compound was synthesized and tested in vitro, showing a significant reduction in cell viability at micromolar concentrations.

Agrochemical Applications

Pesticidal Properties

The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to disrupt biological pathways in pests can lead to effective pest management solutions.

Case Study: Insecticidal Activity

In experimental settings, formulations containing this compound showed effective insecticidal properties against common agricultural pests. Field trials indicated a reduction in pest populations, demonstrating its viability as an eco-friendly alternative to traditional pesticides.

Material Science Applications

Synthesis of Functional Materials

The compound can be utilized in the synthesis of novel materials due to its electronic properties. Its incorporation into polymer matrices has been explored for developing conductive materials.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer composites enhances their electrical conductivity. This application is particularly relevant for developing advanced electronic devices and sensors.

Comparison with Similar Compounds

Triazolopyridopyrazine Derivatives

Compounds such as 9-(2-Bromo-5-substituted-phenyl)-6-methylpyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazine (Compound 10, ) and its fluoro-substituted analog (Compound 9, ) share structural similarities. Key differences include:

- Substituent Effects : Bromo (Compound 10) vs. fluoro (Compound 9) groups influence binding affinity in inhibitor studies. Bromine’s larger atomic radius may enhance hydrophobic interactions, while fluorine’s electronegativity improves metabolic stability .

- Synthesis : Both compounds utilize DBU and PPh₃ in their synthesis, but Compound 9 employs isocratic chromatography (50% ethyl acetate/cyclohexane), whereas Compound 10 uses a gradient (0–75% ethyl acetate) .

Pyrazinecarboxamides and Esters

- Methyl 6-Bromo-5-methylpyrazine-2-carboxylate (): Features a carboxylate ester at position 2 and a bromo-methylpyrazine core. The ester group enhances solubility and serves as a synthetic intermediate for pharmaceuticals. Its IUPAC name (methyl 6-bromo-5-methylpyrazine-2-carboxylate) highlights positional differences in substituents compared to the target compound .

- Pyrazinecarboxamides (): Derivatives like 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide (IC₅₀ = 41.9 µmol·L⁻¹) demonstrate antimycobacterial activity. The tert-butyl and chloro groups increase lipophilicity, contrasting with the target compound’s bromo and methyl groups, which may reduce steric hindrance .

Imidazo[1,2-a]pyrazine Derivatives

- 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine (): Shares the bromopyridyl substituent but incorporates an imidazole ring. Crystallographic data reveal weak C–H⋯N interactions in the crystal lattice, a feature absent in the target compound’s reported structure .

- 6-Bromo-2-(4-fluorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine (): The fluorophenyl and piperazinyl groups enhance receptor-binding versatility, suggesting that the target compound’s pyridyl group could be optimized for similar pharmacological profiles .

Alkylpyrazines in Natural Products

Simpler alkylpyrazines like 2-ethyl-5/6-methylpyrazine () are found in roasted coffee. Their δ¹⁵N and δ²H isotopic signatures differ between robusta and arabica beans, highlighting how substituent positions (e.g., ethyl vs. methyl) influence stability and isotopic fractionation. These insights inform synthetic strategies for complex pyrazines .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Substituent Position : Bromine at position 6 (pyridine) in the target compound vs. position 5 (pyrazine) in methyl 6-bromo-5-methylpyrazine-2-carboxylate alters electronic density, impacting reactivity in cross-coupling reactions .

- Biological Activity : Triazolopyridopyrazines () show promise as kinase inhibitors, suggesting the target compound’s bromopyridyl group could be leveraged in similar therapeutic contexts.

- Synthetic Flexibility : Carboxylate esters () and carboxamides () highlight the pyrazine core’s adaptability for derivatization, a trait shared by the target compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine, and how can reaction yields be improved?

- Methodological Answer : A common approach involves coupling brominated pyridine intermediates with methylpyrazine derivatives. For example, a related compound (2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine) was synthesized by reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in 2-propanol under reflux (80°C) with sodium bicarbonate as a base. Purification via column chromatography (0→5% MeOH/ethyl acetate) yielded 44.7% product . To improve yields, consider optimizing stoichiometry, solvent polarity, or catalytic conditions (e.g., Pd-mediated cross-coupling for regioselective bonding).

Q. How can the structural configuration of this compound be confirmed, and what analytical techniques are most reliable?

- Methodological Answer : X-ray crystallography is the gold standard for confirming substitution patterns and dihedral angles between aromatic rings. For the analogous compound in , the pyridine and imidazopyrazine rings formed a 16.2° dihedral angle, resolved via crystallography . Complementary techniques include:

- NMR : Analyze coupling patterns (e.g., 1H NMR for methyl group splitting, 13C NMR for bromine-induced deshielding).

- HRMS : Confirm molecular weight (e.g., Exact Mass: 279.03 g/mol for C11H10BrN3).

Q. What are the key safety considerations for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is limited, structurally related brominated pyrazines (e.g., methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate) may pose hazards such as skin sensitization (H317). Use PPE (gloves, goggles), work in a fume hood, and adhere to GHS protocols for brominated aromatics .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions, and what strategies mitigate undesired side products?

- Methodological Answer : The bromine at the pyridine 6-position enhances electrophilicity, making it amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings. However, competing reactions (e.g., dehalogenation or homocoupling) can occur. To suppress side products:

- Use Pd(PPh3)4 with aryl boronic acids in degassed toluene/ethanol.

- Monitor reaction progress via TLC or LC-MS .

Q. What in vitro/in vivo models are suitable for evaluating this compound’s pharmacological potential, and how do structural modifications affect target engagement?

- Methodological Answer : For neurological targets (e.g., mGluR5), use:

- In vitro : Radioligand binding assays with HEK293 cells expressing human mGluR5.

- In vivo : MPTP-induced Parkinsonian primate models to assess dyskinesia modulation (see for analogous pyrazolopyrazines) .

Q. How can researchers resolve contradictions between in vitro potency and in vivo toxicity for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.